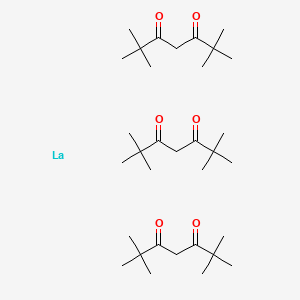
Lanthanum tetramethylheptanedionate(La(thd)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) is a coordination compound where lanthanum is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and volatility. These properties make them useful in various applications, including as precursors for chemical vapor deposition (CVD) processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) typically involves the reaction of lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or acetone. The base, often sodium hydroxide or potassium hydroxide, facilitates the deprotonation of the diketone, allowing it to coordinate with the lanthanum ion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable.
Reduction: It can be reduced, but this is less common due to the stability of the lanthanum(III) oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions, often in the presence of a coordinating solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lanthanum oxides, while substitution reactions could produce new lanthanum complexes with different ligands.
Scientific Research Applications
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of lanthanum-containing materials, including thin films and nanoparticles.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its paramagnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, including superconductors and catalysts.
Mechanism of Action
The mechanism by which TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) exerts its effects depends on its application. In CVD processes, the compound decomposes at high temperatures to form lanthanum oxide films. In biological applications, its paramagnetic properties are leveraged for imaging, where it interacts with magnetic fields to enhance contrast.
Comparison with Similar Compounds
Similar Compounds
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)MANGANESE(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)EUROPIUM(III)
Uniqueness
What sets TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LANTHANUM(III) apart is its specific use in applications requiring lanthanum’s unique properties, such as its role in high-temperature superconductors and advanced ceramics. Its stability and volatility also make it particularly suitable for CVD processes compared to other similar compounds.
Properties
Molecular Formula |
C33H60LaO6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
lanthanum;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
InChI Key |
KMVMABGREURBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


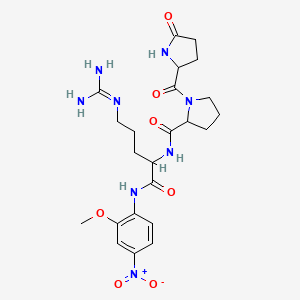
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
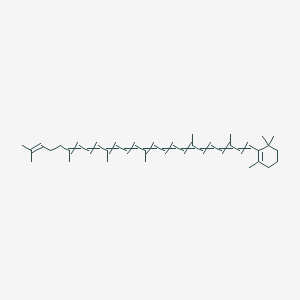
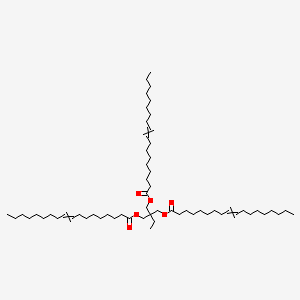
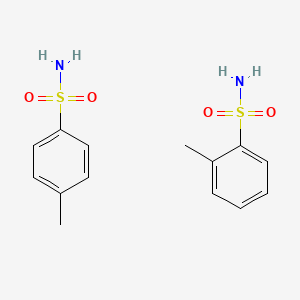
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
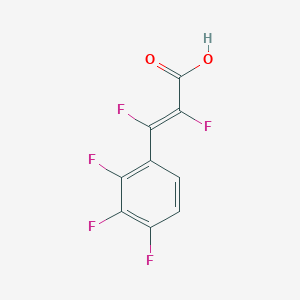

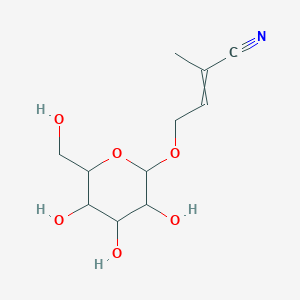
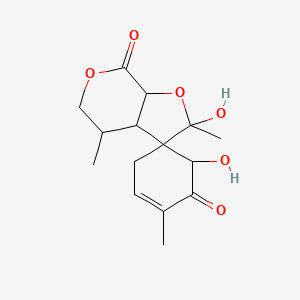
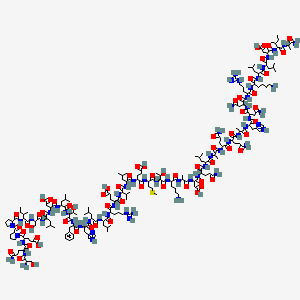
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
